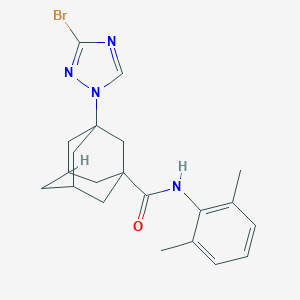![molecular formula C19H18N4O2S B214003 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the inhibition of various enzymes and pathways that are essential for the survival and proliferation of cancer cells and pathogens. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA, thereby leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One of the major advantages of using 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. However, one of the limitations is its low solubility in aqueous solvents, which makes it difficult to use in some experiments.
未来方向
There are various future directions for the research on 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One of the major directions is the development of new anticancer drugs based on this compound. Further studies are also needed to investigate its potential applications in the treatment of bacterial and viral infections. Additionally, studies are needed to investigate its potential applications in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
合成方法
The synthesis method of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 2-mercapto-N-(4-methylphenyl)acetamide with 6-amino-1-phenyl-1,4-dihydropyrimidine-4-one in the presence of a suitable catalyst. The final product is obtained after purification using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new anticancer drugs. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been studied for its potential applications in the treatment of bacterial and viral infections. Studies have shown that it exhibits significant antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Herpes simplex virus.
属性
产品名称 |
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C19H18N4O2S |
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)21-18(25)12-26-19-22-17(24)11-16(20)23(19)15-5-3-2-4-6-15/h2-11H,12,20H2,1H3,(H,21,25) |
InChI 键 |
HTHOSORJNHENAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213920.png)

![dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate](/img/structure/B213922.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B213927.png)
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)


![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)

